molecular formula C30H25N3O3 B5480354 N-[(E)-3-(4-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-(4-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5480354
M. Wt: 475.5 g/mol
InChI Key: ZXXIPASCCVYDOE-LGUFXXKBSA-N
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Description

N-[(E)-3-(4-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyaniline group, a methylcarbazole moiety, and a benzamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 9-methylcarbazole, followed by its functionalization to introduce the oxoprop-1-en-2-yl group. The final step involves coupling this intermediate with 4-methoxyaniline and benzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods can include the use of packed-bed reactors and response surface methodology to fine-tune reaction parameters like temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like

Properties

IUPAC Name

N-[(E)-3-(4-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O3/c1-33-27-11-7-6-10-24(27)25-18-20(12-17-28(25)33)19-26(32-29(34)21-8-4-3-5-9-21)30(35)31-22-13-15-23(36-2)16-14-22/h3-19H,1-2H3,(H,31,35)(H,32,34)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXIPASCCVYDOE-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C(C(=O)NC3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C(\C(=O)NC3=CC=C(C=C3)OC)/NC(=O)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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